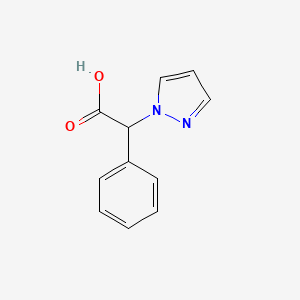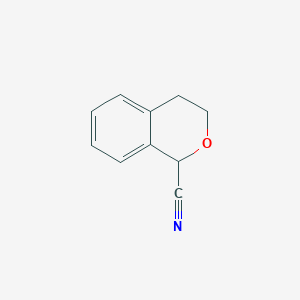
Isochroman-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochroman-1-carbonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of isochroman, featuring a nitrile group (-CN) attached to the first carbon of the isochroman ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isochroman-1-carbonitrile can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes. This reaction is catalyzed by heteropolyacid ionic liquids in dimethyl carbonate as a green solvent . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which facilitates the Meinwald rearrangement and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable heterogeneous catalysts, such as Keggin-type polyoxometalates, has been explored to enhance the sustainability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Isochroman-1-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Electronically tuned nitroxyl radicals, such as TEMPO, are commonly used as catalysts.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products:
Oxidation: Functionalized isochromans with various substituents at the benzylic position.
Reduction: Isochroman-1-amine and its derivatives.
Substitution: Isochroman derivatives with different functional groups replacing the nitrile group.
Applications De Recherche Scientifique
Isochroman-1-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of isochroman-1-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, the oxidative transformation of the benzylic carbon can lead to the formation of reactive intermediates that interact with biological molecules . The specific pathways and targets depend on the functional groups present in the derivatives and their interactions with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Isochroman-1-carbonitrile can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar heterocyclic structure and exhibits diverse biological activities.
Isocoumarins: These compounds contain a similar isochroman ring and are known for their pharmacological properties.
3,4-Dihydroisocoumarins: These derivatives are structurally related and have been studied for their chemical transformations and biological activities.
Uniqueness: this compound is unique due to its nitrile functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGORVIXMZQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2821900.png)
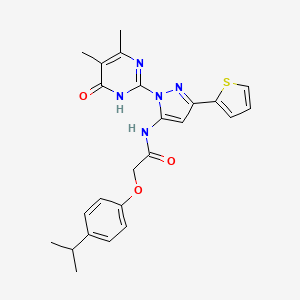
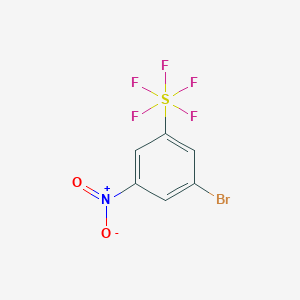
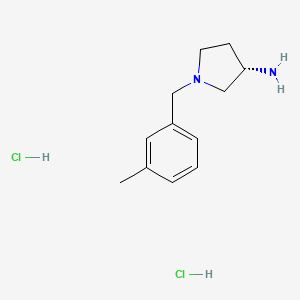
![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)
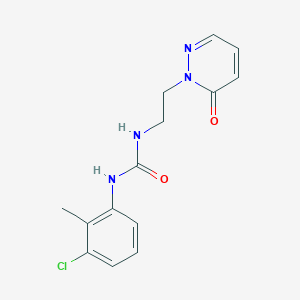
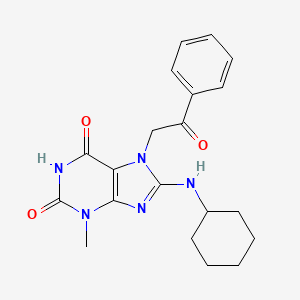
![5-(BUTYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2821912.png)
![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)

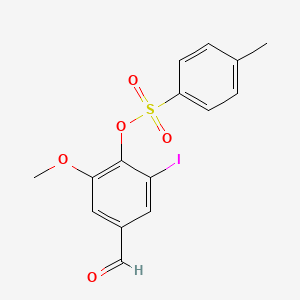
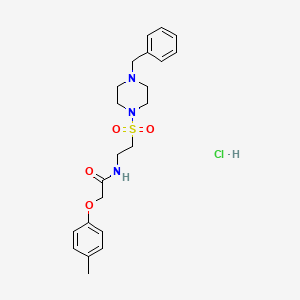
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)
